molecular formula C16H21NO2 B7771359 Propranolol CAS No. 13013-17-7

Propranolol

Cat. No. B7771359
CAS RN: 13013-17-7
M. Wt: 259.34 g/mol
InChI Key: AQHHHDLHHXJYJD-UHFFFAOYSA-N
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Description

Propranolol is a nonselective beta-adrenergic receptor antagonist, also classified as a class II antiarrhythmic . It is used to treat conditions like high blood pressure, tremors, and atrial fibrillation . It can also prevent migraine headaches by relaxing the blood vessels in your brain .


Synthesis Analysis

This compound has been prepared using a flow process, paying attention to tackle the formation of the by-product tertiary amine, resulting from an additional ring opening of the starting epoxide . Another synthetic protocol for the synthesis of this compound was recently developed by Shivani and coworkers .


Molecular Structure Analysis

This compound is a synthetic, non-selective beta-adrenergic receptor antagonist. Its chemical structure is (RS)-1- (isopropylamino)-3- (1-naphthyloxy)propan-2-ol .


Chemical Reactions Analysis

This compound has been found to have an impact on the photochemical and fatty acids metabolism . A study also showed that this compound could be useful in the treatment of some patients with ET refractory to pharmacotherapy .


Physical And Chemical Properties Analysis

This compound is a racemic mixture of 2 enantiomers where the S (-)-enantiomer has approximately 100 times the binding affinity for beta adrenergic receptors . The physicochemical properties of this compound include X-ray powder diffraction, pK, solubility, melting point .

Scientific Research Applications

  • Anxiety Treatment : Propranolol has been effective in treating anxiety by alleviating symptoms due to excessive adrenaline release (Wheatley, 1969).

  • Effects on Fish : It impacts heart rate and development in certain fish species, indicating species-specific responses to this compound exposure (Finn et al., 2012).

  • Bone Healing and Osseointegration : this compound enhances bone healing and implant osseointegration in rats, suggesting potential applications in orthopedics (Al-Subaie et al., 2016).

  • Toxicity in Aquatic Organisms : Studies on the enantiospecific toxicity of this compound reveal its impact on aquatic organisms like Daphnia magna and Pimephales promelas (Stanley et al., 2006).

  • Cardiac and Neuronal Sodium Channels : this compound blocks cardiac and neuronal voltage-gated sodium channels, which can help explain some of its beneficial effects in treating cardiac arrhythmias and adverse central nervous system effects (Wang et al., 2010).

  • Treatment of Infantile Hemangioma : this compound is effective in treating infantile hemangioma, with significant success in complete or nearly complete resolution of target hemangioma (Léauté-Labrèze et al., 2015).

  • Mechanisms in Treating Infantile Hemangioma : this compound has multiple mechanisms of action in treating infantile hemangioma, including effects on pericyte-mediated vasoconstriction and inhibition of vasculogenesis and angiogenesis (Ji et al., 2015).

  • Potential in Multiple Myeloma Treatment : this compound shows antiproliferative and apoptotic effects on multiple myeloma cells, suggesting a therapeutic potential beyond its traditional use (Kozanoglu et al., 2013).

  • Protein Profile in Vascular Smooth Muscle Cells : this compound impacts protein profiles in vascular smooth muscle cells, which could have implications in treating hypermetabolic states in burn patients (Sui et al., 2007).

  • Safety in Treating Infantile Hemangioma : A systematic review of the safety of oral this compound in treating infantile hemangioma shows it is well tolerated with appropriate assessments and monitoring (Léauté-Labrèze et al., 2016).

  • Angina Pectoris : this compound offers a treatment approach for anginal pain, particularly in cases refractory to conventional therapy (Wolfson et al., 1966).

  • Contractility in Infantile Hemangioma-derived Pericytes : this compound targets the contractility of pericytes derived from infantile hemangioma, suggesting a potential mechanism of action (Lee et al., 2014).

  • Cancer Therapies : this compound has shown antitumoral properties in various types of cancer, particularly as an adjuvant therapy in combination with other drugs (Albiñana et al., 2022).

  • Portal Hypertension : Chronic administration of this compound improves vascular contractile responsiveness in rats with portal hypertension, indicating its potential therapeutic role in such conditions (Huang et al., 1997).

  • Renin-dependent Hypertensive Diseases : this compound's effectiveness in renin-dependent hypertensive diseases has been explored, showing its potential in diagnosis and treatment (Bühler et al., 1972).

  • Gene Polymorphisms and Hemodynamic Response : The relationship between gene polymorphisms and the hemodynamic response to this compound in patients with cirrhosis has been investigated, indicating personalized medicine applications (Zhang et al., 2016).

  • Oncology : this compound has been repurposed in oncology, showing effects on cellular proliferation, angiogenesis, and sensitivity to treatments in cancer (Pantziarka et al., 2016).

Mechanism of Action

Target of Action

Propranolol is a non-selective beta-adrenergic antagonist . It primarily targets beta-adrenergic receptors, particularly β1 and β2 receptors . The S(-)-enantiomer of this compound has approximately 100 times the binding affinity for beta-adrenergic receptors .

Mode of Action

This compound works by competitively blocking beta-adrenergic receptors . It inhibits the effects of adrenaline, resulting in decreased heart rate, reduced force of cardiac contractions, and vasodilation . These actions contribute to a reduction in blood pressure and cardiac output .

Biochemical Pathways

This compound’s primary mechanism involves the blockade of beta-adrenergic receptors, which results in decreased heart rate and myocardial contractility, reducing cardiac workload and oxygen demand . The MAPK and JAK/STAT3 pathways may be among the biochemical pathways by which this compound influences aversive learning and memory processes .

Pharmacokinetics

This compound has dose-dependent bioavailability. A 2-fold increase in dose results in a 2.5-fold increase in the area under the curve, a 1.3-fold increase in the time to reach maximum plasma concentration, and a 2.2 and 1.8-fold increase in maximum plasma concentration in both immediate and long-acting formulations, respectively . This compound is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .

Result of Action

This compound’s action results in various molecular and cellular effects. For instance, this compound promotes monocyte-to-macrophage differentiation and enhances macrophage anti-inflammatory and antioxidant activities by NRF2 activation . Exposure to the pro-inflammatory conditions of this compound-differentiated macrophages resulted in an anti-inflammatory promoting effect .

Action Environment

Environmental factors can influence the action of this compound. For instance, in marine environments, this compound metabolic impacts led to a reduction of photochemical primary production and a significant increase in the respiratory activity of exposed diatoms, increasing O2 consumption . This suggests that environmental conditions can modulate the effects of this compound, potentially influencing its efficacy and stability.

Safety and Hazards

Propranolol may cause heart failure in some patients . Common side effects of using this compound include bradycardia, gastrointestinal issues, abdominal pain, nausea, erectile dysfunction, and wheezing/bronchospasms .

Future Directions

Propranolol is being explored for new uses. For instance, injections of botulinum toxin A could be useful in the treatment of some patients with ET refractory to pharmacotherapy . According to recent neurochemical data, drugs acting on the extrasynaptic GABAA receptors, the glutamatergic system or LINGO-1 could be interesting therapeutic options in the future .

properties

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023525
Record name Propranolol
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Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propranolol
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Solubility

0.0617 mg/L at 25 °C
Record name Propranolol
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Mechanism of Action

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system.
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CAS RN

525-66-6, 13013-17-7
Record name Propranolol
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Record name (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol
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Record name PROPRANOLOL
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Record name Propranolol
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Melting Point

96 °C
Record name Propranolol
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Record name Propranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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